[5-[2-(3-Ethyl-3h-benzothiazol-2-ylidene)-1-methylethylidene]-4-oxo-2-thioxothiazolidin-3-yl]acetic acid
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Overview
Description
[5-[2-(3-Ethyl-3h-benzothiazol-2-ylidene)-1-methylethylidene]-4-oxo-2-thioxothiazolidin-3-yl]acetic acid is a complex organic compound with a unique structure that includes benzothiazole and thioxothiazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[2-(3-Ethyl-3h-benzothiazol-2-ylidene)-1-methylethylidene]-4-oxo-2-thioxothiazolidin-3-yl]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the thioxothiazolidine moiety. The final step involves the formation of the acetic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[5-[2-(3-Ethyl-3h-benzothiazol-2-ylidene)-1-methylethylidene]-4-oxo-2-thioxothiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [5-[2-(3-Ethyl-3h-benzothiazol-2-ylidene)-1-methylethylidene]-4-oxo-2-thioxothiazolidin-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity. Researchers investigate its interactions with various biomolecules to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its ability to modulate specific biological pathways, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of [5-[2-(3-Ethyl-3h-benzothiazol-2-ylidene)-1-methylethylidene]-4-oxo-2-thioxothiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s therapeutic potential and its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: An aromatic compound with a similar benzene ring structure.
p-Hydroxyphenylethanol: Another aromatic compound with hydroxyl groups.
4-Hydroxybenzaldehyde: A benzaldehyde derivative with a hydroxyl group.
Uniqueness
[5-[2-(3-Ethyl-3h-benzothiazol-2-ylidene)-1-methylethylidene]-4-oxo-2-thioxothiazolidin-3-yl]acetic acid is unique due to its combination of benzothiazole and thioxothiazolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
34431-79-3 |
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Molecular Formula |
C17H16N2O3S3 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[(5Z)-5-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C17H16N2O3S3/c1-3-18-11-6-4-5-7-12(11)24-13(18)8-10(2)15-16(22)19(9-14(20)21)17(23)25-15/h4-8H,3,9H2,1-2H3,(H,20,21)/b13-8-,15-10- |
InChI Key |
HDPBBRXFKOXJEB-BXCQWJFKSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C(=C/3\C(=O)N(C(=S)S3)CC(=O)O)\C |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC(=C3C(=O)N(C(=S)S3)CC(=O)O)C |
Origin of Product |
United States |
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